(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
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Overview
Description
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is an organic compound that features a benzyl group substituted with a methyl group and a piperidine ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 2-methylbenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: 2-Methylbenzaldehyde, 2-Methylbenzoic acid.
Reduction: 2-Methylbenzylamine, 2-Methylbenzyl alcohol.
Substitution: 2-Methyl-4-nitrobenzyl, 2-Methyl-4-bromobenzyl.
Scientific Research Applications
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzylamine: Similar structure but lacks the piperidine ring.
2,2,6,6-Tetramethylpiperidine: Similar structure but lacks the benzyl group.
Benzylamine: Similar structure but lacks the methyl and piperidine substitutions.
Uniqueness
(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to the combination of its benzyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-N-[(2-methylphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-13-8-6-7-9-14(13)12-18-15-10-16(2,3)19-17(4,5)11-15/h6-9,15,18-19H,10-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEUJBRCXJNTFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CC(NC(C2)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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